(3,5-Dibromophenyl)methanamine

Übersicht

Beschreibung

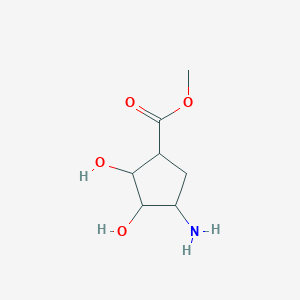

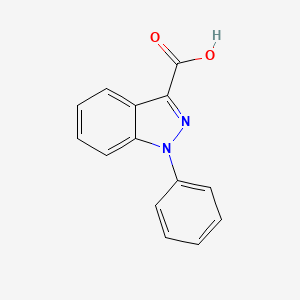

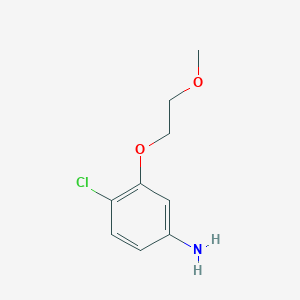

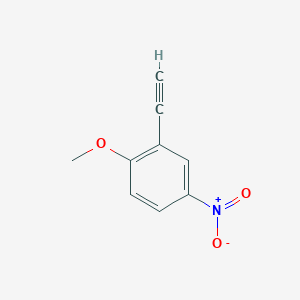

“(3,5-Dibromophenyl)methanamine” is an aromatic compound with the molecular formula C7H7Br2N . It is a type of brominated phenylmethanamine .

Synthesis Analysis

The synthesis of “(3,5-Dibromophenyl)methanamine” has been reported in the literature . The synthesis and spectroscopic and structural characterization of new 3,5-dibromophenyl-functionalised imidazolium salts and their corresponding [Au (NHC) 2] + complexes is reported .

Molecular Structure Analysis

The molecular structure of “(3,5-Dibromophenyl)methanamine” is characterized by the presence of a phenyl ring substituted with two bromine atoms at the 3rd and 5th positions and a methanamine group . The InChI code for this compound is 1S/C7H7Br2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2 .

Physical And Chemical Properties Analysis

“(3,5-Dibromophenyl)methanamine” has a molecular weight of 264.94 g/mol . It is a solid at room temperature . The compound has a topological polar surface area of 26 Ų and a complexity of 97.8, as computed by Cactvs 3.4.8.18 .

Wissenschaftliche Forschungsanwendungen

Synthesis of New Compounds

“(3,5-Dibromophenyl)methanamine” is used in the synthesis of new compounds. It is a key ingredient in the creation of 3,5-dibromophenyl-functionalised imidazolium salts and their corresponding [Au (NHC)2]+ complexes .

Supramolecular Chemistry

This compound plays a significant role in supramolecular chemistry. X-ray diffraction studies have revealed intra- and intermolecular interactions involving the 3,5-dibromophenyl group, including Br…π interactions with imidazolyl and C6 arene rings .

Anti-Cancer Activity

“(3,5-Dibromophenyl)methanamine” has been found to have potent anti-cancer activity. Specifically, Au-NHC complexes functionalised with 3,5-dibromophenyl substituents showed potent activity against OVCAR-8 (ovarian cancer) cells at low micromolar concentrations .

Fine-Tuning Lipophilicity

The 3,5-dibromophenyl substituents are large, lipophilic groups. Their inclusion in Au-NHC complexes introduces a new moiety that can be used to fine-tune lipophilicity and, hopefully, enhance biological activity .

Targeting Mitochondrial Thioredoxin Reductase (TrxR)

The dominant proposed mechanism for the activity of Au-NHCs is that Au inhibits the activity of mitochondrial thioredoxin reductase (TrxR) by binding to the soft Se and S atoms in the cysteine and selenocysteine residues at the active site .

Promoting Apoptosis of Cancer Cells

Many cancer treatments target mitochondria as a way to promote apoptosis of cancer cells. Various cationic compounds, such as delocalised lipophilic cations (DLCs) and cationic gold-phosphine complexes and gold-NHC complexes, can accumulate in the mitochondria and subsequently trigger apoptosis .

Safety And Hazards

Eigenschaften

IUPAC Name |

(3,5-dibromophenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXPHDTYBGZDNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-Dibromophenyl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-[(5-amino-2-chlorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B3154030.png)

![1-[(R)-alpha-Methylbenzyl]-1H-imidazole-5-carboxylic acid isopropyl ester](/img/structure/B3154076.png)